molecular formula C14H17N5O3 B2947503 N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2175979-20-9

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2947503
CAS No.: 2175979-20-9
M. Wt: 303.322
InChI Key: MXKNNPYUHUPYJI-UHFFFAOYSA-N
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Description

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a sophisticated small molecule featuring a pyridazine-3-carboxamide core linked to a 2-ethoxy-4,6-dimethylpyrimidine ring. This structure combines two nitrogen-containing heterocycles, a design motif frequently explored in medicinal chemistry for its potential to interact with diverse biological targets . Compounds with similar fused heterocyclic architectures, particularly those containing pyrimidine and pyridazine scaffolds, are investigated as key intermediates in organic synthesis and for their potential biological activity . For instance, research into pyridazine and pyrimidine derivatives has shown these structures to be of significant interest in the development of kinase inhibitors . The specific substitution pattern on this molecule—including the ethoxy group, methyl substituents, and carboxamide linkage—suggests it is a high-value chemical entity for research and development programs. Its primary application is as a building block for the synthesis of more complex molecules or as a core structure for screening in drug discovery campaigns. Researchers may find value in this compound for developing novel therapeutic agents, given that analogous structures have been explored for their inhibitory effects on various enzymes and cellular pathways . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-5-22-14-15-8(2)12(9(3)16-14)17-13(21)10-6-7-11(20)19(4)18-10/h6-7H,5H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKNNPYUHUPYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C(=N1)C)NC(=O)C2=NN(C(=O)C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C12_{12}H14_{14}N4_{4}O2_{2}
  • Molecular Weight : 246.27 g/mol

Structural Representation

PropertyValue
Molecular FormulaC12_{12}H14_{14}N4_{4}O2_{2}
Molecular Weight246.27 g/mol
CAS NumberNot yet assigned

The biological activity of this compound primarily involves its interaction with various molecular targets. These interactions may modulate enzyme activities or receptor functions, leading to significant physiological responses. Specific pathways affected include:

  • Inhibition of Protein Synthesis : The compound may inhibit protein synthesis pathways, affecting cellular growth and replication.
  • Impact on Nucleic Acid Production : It may also interfere with nucleic acid synthesis, crucial for cell division and function.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance, studies have shown that derivatives of similar pyrimidine compounds demonstrate:

  • Antibacterial Activity : Effective against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM.
  • Biofilm Inhibition : Moderate to good activity against biofilms formed by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial potency of related compounds against various bacterial strains. The results indicated that certain derivatives had MIC values significantly lower than traditional antibiotics like ciprofloxacin, showcasing their potential as effective alternatives in treating resistant infections .
  • Biofilm Disruption : Another investigation highlighted the compound's ability to disrupt biofilms, which are notoriously difficult to treat due to their protective nature. The study found that the compound effectively reduced biofilm formation in clinical isolates, suggesting its utility in combating chronic infections .

Comparative Efficacy Table

CompoundMIC (μM)Biofilm Inhibition (MBIC)Reference
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-1-methyl...15.625 - 125Moderate (62.216 - 124.432)
Ciprofloxacin0.381Low (0.381 - 0.763)
Gentamicin29.4High

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Property Target Compound Compound F269-0500 ()
Core Rings Pyridazine + Pyrimidine Thiazolo-pyrimidine Pyrimidine + Pyrazole
Key Substituents Ethoxy, methyl Trimethoxybenzylidene Benzamide, ethyl
Pharmacological Activity Potential enzyme inhibition Antimicrobial Unspecified (likely similar)
Synthesis Yield Not reported 78% Not reported

Table 2: Crystallographic Data

Compound Space Group Hydrogen Bonding Conformation
Compound Not reported Bifurcated C–H···O chains Flattened boat pyrimidine
Target Compound Not reported Likely C–H···O/N networks Planar pyridazine

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